molecular formula C19H26N4O2S B5447865 N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide

N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B5447865
M. Wt: 374.5 g/mol
InChI Key: ADISGVXPYSQTOR-UHFFFAOYSA-N
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Description

N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide is an organic compound with a complex structure that includes a piperidine ring, benzothiazole moiety, and diethyl groups

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-4-22(5-2)19(25)23-11-9-14(10-12-23)17(24)21-18-20-16-13(3)7-6-8-15(16)26-18/h6-8,14H,4-5,9-12H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADISGVXPYSQTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This step involves the reaction of 2-aminothiophenol with acetic acid and an oxidizing agent to form the benzothiazole ring.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling Reactions: The benzothiazole and piperidine moieties are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of Diethyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide: Unique due to its specific substitution pattern and combination of functional groups.

    N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide: Similar structure but with a thiazole ring instead of benzothiazole.

    N~1~,N~1~-diethyl-N~4~-(4-methyl-1,3-benzoxazol-2-yl)piperidine-1,4-dicarboxamide: Similar structure but with a benzoxazole ring.

Uniqueness

The uniqueness of N1,N~1~-diethyl-N~4~-(4-methyl-1,3-benzothiazol-2-yl)piperidine-1,4-dicarboxamide lies in its specific combination of a benzothiazole moiety with a piperidine ring and diethyl groups, which may confer distinct biological and chemical properties compared to its analogs.

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